molecular formula C8H13NO B8544031 1-(1-Methyl-1,2,5,6-tetrahydro-3-pyridinyl)ethanone

1-(1-Methyl-1,2,5,6-tetrahydro-3-pyridinyl)ethanone

Cat. No. B8544031
M. Wt: 139.19 g/mol
InChI Key: HYBZNNIIQAYWEF-UHFFFAOYSA-N
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Patent
US04495354

Procedure details

A 250 ml three necked flask, equipped with magnetic stirrer, reflux condenser and nitrogen inlet was charged with 80 ml ethanol. Thereafter, 2.28 g of sodium metal, freshly cut, was added and the mixture stirred till all the sodium had dissolved. Then, 12.33 g of diethylmalonate in 6 ml of ethanol, and 9.74 g of 1-(1,2,5,6-tetrahydro-1-methyl-3-pyridinyl)ethanone (arecolone) in 6 ml of ethanol, were added to the warm solution and the resulting solution was stirred and heated to reflux for 5 hours. Then, 10.2 g of 85% potassium hydroxide pellets were added and the mixture heated to reflux for four hours. During this period a heavy precipitate formed. With the aid of 50 ml water, the mixture was transferred into a 500 ml flask and concentrated at 30° and 20 mm of pressure. The residue was again concentrated from 50 ml water. It was then taken up in 100 ml water. 45 ml 12N hydrochloric acid were added and the solution was heated to reflux for 2 hours. It was then cooled and concentrated on a rotovap at 40° and 20 mm of pressure.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12.33 g
Type
reactant
Reaction Step Five
Quantity
9.74 g
Type
reactant
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Five
Quantity
10.2 g
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na].C([C:4](CC)(C([O-])=O)[C:5]([O-])=[O:6])C.[CH3:13][N:14]1[CH2:19][CH2:18][CH:17]=[C:16]([C:20](=[O:22])[CH3:21])[CH2:15]1.[OH-].[K+]>C(O)C.O>[CH3:13][N:14]1[CH2:19][CH2:18][CH:17]2[CH:16]([C:20](=[O:22])[CH2:21][C:5](=[O:6])[CH2:4]2)[CH2:15]1 |f:3.4,^1:0|

Inputs

Step One
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.28 g
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
12.33 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Name
Quantity
9.74 g
Type
reactant
Smiles
CN1CC(=CCC1)C(C)=O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
10.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Seven
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and nitrogen inlet
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
During this period a heavy precipitate formed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 30°
CONCENTRATION
Type
CONCENTRATION
Details
The residue was again concentrated from 50 ml water
ADDITION
Type
ADDITION
Details
45 ml 12N hydrochloric acid were added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotovap at 40°

Outcomes

Product
Name
Type
Smiles
CN1CC2C(CC(CC2CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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